N'-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
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Overview
Description
N’-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dichlorobenzoyl group and a pyrrole ring attached to a benzenecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the following steps:
Formation of the dichlorobenzoyl intermediate: This step involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride.
Coupling with pyrrole: The 3,4-dichlorobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine to form the intermediate 3,4-dichlorobenzoyl-pyrrole.
Formation of the final product: The intermediate is then reacted with benzenecarbohydrazide under reflux conditions to form N’-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl or pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N’-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide: can be compared with other hydrazides, such as:
Uniqueness
The uniqueness of N’-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3,4-dichloro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-14-8-7-12(11-15(14)20)17(24)21-22-18(25)13-5-1-2-6-16(13)23-9-3-4-10-23/h1-11H,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVSMNZDBBPDBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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